tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate
Description
This compound is a Boc-protected piperazine derivative featuring a 1,2,3,4-tetrahydroquinoline moiety at the 7-position. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, making it a common intermediate in medicinal chemistry, particularly for CNS-targeting agents. Its structure combines the rigidity of the tetrahydroquinoline ring with the flexibility of the piperazine scaffold, enabling diverse binding interactions .
Properties
CAS No. |
1260676-73-0 |
|---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-7-6-14-5-4-8-19-16(14)13-15/h6-7,13,19H,4-5,8-12H2,1-3H3 |
InChI Key |
VDZUIBYNQIFYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(CCCN3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced piperazine compounds, and substituted piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperazine and tetrahydroquinoline structures exhibit significant antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants. Studies have shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells against oxidative stress and apoptosis. This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .
Pharmacological Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. Its effectiveness as an antibacterial agent could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the bacteria .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its functional groups allow for the formation of copolymers that can be tailored for specific applications, such as drug delivery systems or biodegradable materials .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities with analogs:
Key Observations:
- Heterocyclic Core: The target compound’s tetrahydroquinoline contrasts with morpholino-triazino () or triazolyl-phenyl () groups, which introduce additional hydrogen-bonding or π-stacking capabilities.
- Linker Flexibility: The butyloxy chain in ’s compound increases hydrophobicity and may influence membrane permeability compared to the direct tetrahydroquinoline attachment in the target compound.
- Boc Protection : All analogs retain the Boc group, critical for amine protection during synthesis .
Reaction Efficiency:
- Yields vary significantly: 58–98% ( reports 98% for a benzyl-substituted analog). Steric hindrance from bulky groups (e.g., tetrahydroquinoline) may reduce efficiency compared to simpler substituents.
Physicochemical Properties
- Solubility: The Boc group enhances solubility in organic solvents (e.g., CH₃CN, THF) across all analogs. The oxygen-linked dihydroquinoline in ’s compound may improve aqueous solubility slightly .
- Crystallinity : ’s trifluoromethylphenyl-oxadiazole analog exhibits a chair conformation in piperazine, stabilized by weak C–H···O interactions. Similar conformational rigidity is expected in the target compound .
- Molecular Weight : Analogs range from 269.38 () to 429.3 (iodoimidazopyridazine in ), with the target compound (~343.4) falling mid-range, suitable for blood-brain barrier penetration .
Biological Activity
tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate (CAS No. 1260676-73-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a tert-butyl group and a tetrahydroquinoline moiety. Its molecular formula is not explicitly provided in the search results, but it typically exhibits characteristics consistent with piperazine derivatives, such as basicity and the ability to form hydrogen bonds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, related piperazine derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . These compounds often exhibit moderate to good antibacterial activity through mechanisms that may include inhibition of cell wall synthesis or disruption of membrane integrity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 2.5 mg/mL |
| Example B | Pseudomonas aeruginosa | 3.0 mg/mL |
Neuropharmacological Effects
The tetrahydroquinoline structure is known for its neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating glutamate receptors. Research indicates that these compounds may influence synaptic plasticity and neuroprotection .
Antioxidant Activity
Compounds derived from tetrahydroquinoline have also been studied for their antioxidant properties. These activities are crucial in mitigating oxidative stress-related damage in various biological systems. In vitro assays have demonstrated that certain derivatives can scavenge free radicals effectively .
Study 1: Antibacterial Activity Evaluation
A study conducted on a series of piperazine derivatives, including this compound, assessed their antibacterial efficacy using standard disc diffusion methods. The results indicated significant inhibition zones against several gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers evaluated the impact of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The findings revealed that these compounds could enhance cell viability and reduce apoptosis rates significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
